[1,1'-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
[1,1’-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: is a complex organic compound featuring a biphenyl core linked to a piperazine ring, which is further substituted with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Piperazine Substitution: The biphenyl compound is then reacted with piperazine under nucleophilic substitution conditions to introduce the piperazine ring.
Pyrimidine Attachment: The final step involves the attachment of the pyrimidine moiety, which can be achieved through a nucleophilic aromatic substitution reaction using a pyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The biphenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) for deprotonation and various halogenated compounds for substitution.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted biphenyl and pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential to treat various diseases, including cancer and neurological disorders. Its structure allows for modifications that can enhance its efficacy and reduce side effects.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core provides a hydrophobic interaction surface, while the piperazine and pyrimidine rings can form hydrogen bonds and other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- [1,1’-Biphenyl]-4-yl(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- [1,1’-Biphenyl]-4-yl(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
Uniqueness
The presence of the isopropoxy group in [1,1’-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone distinguishes it from similar compounds. This group can influence the compound’s pharmacokinetics and pharmacodynamics, potentially leading to improved efficacy and reduced side effects.
This detailed overview provides a comprehensive understanding of [1,1’-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-18(2)31-24-17-23(26-19(3)27-24)28-13-15-29(16-14-28)25(30)22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-12,17-18H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGHEMDPXOFIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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